2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Overview
Description
2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and an indole moiety
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to inhibit or modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential role in the synthesis of chemokine antagonists, cytotoxic and antiplasmodial pyrido[1,2-a]benzimidazoles, and cholinesterase and aβ-aggregation inhibitors, it may impact a variety of biochemical pathways related to these biological activities .
Result of Action
Based on its potential role in the synthesis of various biologically active molecules, it may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole typically involves multiple steps. One common approach starts with the preparation of 4-fluorobenzoyl chloride, which is then reacted with piperazine to form 4-(4-fluorobenzoyl)piperazine. This intermediate is subsequently coupled with 1-methyl-1H-indole-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield an indole-2,3-dione, while reduction of the carbonyl group may produce a corresponding alcohol.
Scientific Research Applications
2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness
2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorobenzoyl group, piperazine ring, and indole moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-23-18-5-3-2-4-16(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLZBRJWVFUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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